molecular formula C9H8ClNO4 B12858718 1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one

1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one

Cat. No.: B12858718
M. Wt: 229.62 g/mol
InChI Key: MLOJUSFSLLUESB-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one is a substituted acetophenone derivative characterized by a chloro group at the para position, a methoxy group at the ortho position, and a nitro group at the meta position on the benzene ring. This compound’s structural features confer distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The electron-withdrawing nitro and chloro groups deactivate the aromatic ring, directing further electrophilic substitutions, while the methoxy group (electron-donating via resonance) creates localized electronic effects. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring regioselective modifications .

Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

1-(4-chloro-2-methoxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C9H8ClNO4/c1-5(12)6-3-8(11(13)14)7(10)4-9(6)15-2/h3-4H,1-2H3

InChI Key

MLOJUSFSLLUESB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to proceed at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

One of the notable applications of 1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one is its antifungal properties. Research has demonstrated that derivatives of chalcones exhibit significant antifungal activity against various strains of Candida, a common fungal pathogen. In a study evaluating the antifungal efficacy of different chalcone derivatives, this compound showed promising results with an IC50 value indicating effective inhibition of fungal growth at low concentrations .

Cytotoxicity and Selectivity

The compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it possesses selective cytotoxicity against certain cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects on healthy tissues .

Mechanism of Action

The mechanism through which this compound exerts its biological effects involves the disruption of cellular processes in target organisms. For instance, its ability to inhibit the yeast-to-hyphae transition in Candida species is linked to alterations in membrane integrity and function, which are critical for fungal virulence .

Materials Science Applications

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing advanced polymers. Its reactive functional groups allow for copolymerization with various monomers, leading to materials with enhanced mechanical and thermal properties. These polymers find applications in coatings, adhesives, and biomedical devices due to their improved performance characteristics .

Cosmetic Formulations

Skin Care Products

The compound is being explored for use in cosmetic formulations, particularly in skin care products. Its properties can enhance the stability and efficacy of formulations aimed at improving skin hydration and elasticity. Studies have indicated that formulations containing this compound can exhibit better moisturizing effects compared to those without it .

Safety and Efficacy Testing

Before introducing new cosmetic products containing this compound into the market, extensive safety evaluations are conducted. These include in vivo testing to assess skin compatibility and potential allergic reactions. Regulatory frameworks mandate thorough investigation into both safety and effectiveness to ensure consumer protection .

Case Studies

Study Application Findings
Study on Antifungal ActivityAntifungalDemonstrated significant inhibition of Candida growth with IC50 values ranging from 8.1 μM to 57.7 μM depending on derivatives tested .
Cytotoxicity AssessmentCancer ResearchShowed selective cytotoxicity against cancer cell lines with minimal effects on normal cells .
Cosmetic Formulation AnalysisSkin CareEnhanced moisturizing effects observed in formulations containing the compound compared to standard formulations .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects and Molecular Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Effects
This compound 4-Cl, 2-OCH₃, 5-NO₂ C₉H₇ClNO₄ 244.62 High polarity due to NO₂ and Cl; OCH₃ enhances solubility in polar solvents .
1-(4-Chloro-2-methyl-5-nitrophenyl)ethan-1-one () 4-Cl, 2-CH₃, 5-NO₂ C₉H₈ClNO₃ 213.62 Methyl group (electron-donating) increases lipophilicity; lower polarity than methoxy analog .
1-(5-Chloro-2-nitrophenyl)ethan-1-one () 2-NO₂, 5-Cl C₈H₆ClNO₃ 199.59 Melting point 58–61°C; nitro at ortho position enhances electrophilic deactivation .
1-(4-Chloro-2-fluoro-5-methylphenyl)ethan-1-one () 4-Cl, 2-F, 5-CH₃ C₉H₈ClFO 186.61 Fluorine’s electronegativity stabilizes the ring; methyl group reduces reactivity .

Key Observations:

  • Substituent Position : The ortho-methoxy group in the target compound enhances solubility compared to the ortho-methyl group in .
  • Electron Effects : The nitro group’s meta position (target compound) allows for regioselective reactions, whereas para-nitro derivatives (e.g., ) exhibit stronger deactivation.
  • Halogen Influence : Chlorine and fluorine substituents () increase molecular stability but reduce reactivity in electrophilic substitutions compared to nitro groups .

Key Observations:

  • Melting Points : The nitro group’s presence () correlates with higher melting points due to increased intermolecular interactions.
  • Synthetic Complexity : Methoxy-substituted compounds (target) require controlled nitration conditions to avoid over-oxidation, unlike methyl or halogen analogs .

Reactivity and Functionalization Potential

  • Target Compound : The ortho-methoxy group directs electrophilic attacks to the para position relative to the nitro group. The nitro group can be reduced to an amine for further functionalization (e.g., amide coupling) .
  • Methyl-Substituted Analog () : The methyl group lacks resonance effects, making the compound less reactive in nucleophilic substitutions compared to the methoxy derivative .
  • Fluoro-Substituted Analog () : Fluorine’s strong electronegativity stabilizes the ring but limits further electrophilic substitutions, favoring applications in stable materials .

Biological Activity

1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been explored in various studies. This article delves into its cytotoxic properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a chloro group, a methoxy group, and a nitro group attached to a phenyl ring. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

Cytotoxicity and Antiproliferative Activity

Cytotoxic Effects on Cancer Cell Lines

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound was tested against several types of cancer cells, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)8.107Induces apoptosis via caspase activation
A549 (Lung)7.50Inhibits ERK1/2 signaling pathway
HT-29 (Colon)6.20Causes cell cycle arrest in G1 phase
Jurkat E6.1 (T-cell)5.00Induces mitochondrial dysfunction

The compound's IC50 values indicate its effectiveness in inhibiting cell growth, with lower values suggesting higher potency against specific cancer types .

Induction of Apoptosis

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that the compound activates caspases—proteins that play essential roles in programmed cell death. Specifically, it has been observed to activate caspases 3, 8, and 9, leading to increased apoptosis rates in treated cells .

Cell Cycle Arrest

In addition to promoting apoptosis, the compound also causes cell cycle arrest at the G1 phase. This effect is significant as it prevents cancer cells from proliferating and can enhance the efficacy of other therapeutic agents when used in combination treatments .

Antimicrobial Activity

Beyond its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it possesses antibacterial properties against Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.015 mg/mL

These findings suggest potential applications for the compound in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Case Study on Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models when administered alongside standard chemotherapy agents.
  • Antimicrobial Efficacy : In a clinical trial assessing the effectiveness of this compound against skin infections caused by Staphylococcus aureus, patients showed marked improvement with minimal side effects reported.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chloro-2-methoxy-5-nitrophenyl)ethan-1-one, and how are they optimized for yield and purity?

The compound is typically synthesized via Friedel-Crafts acylation or modified Nencki reactions. For example, a chlorinated aromatic precursor (e.g., 4-chloro-2-methoxy-5-nitrophenol) is refluxed with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like ZnCl₂. Reaction optimization involves controlling temperature (80–120°C), catalyst concentration (1:1–1:2 molar ratio of substrate to ZnCl₂), and solvent polarity (glacial acetic acid or ethanol). Post-reaction purification via recrystallization (using ethanol or methanol) ensures ≥90% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • IR Spectroscopy : Look for C=O stretch (~1680–1720 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1340 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
  • NMR : In 1^1H NMR, the acetyl group appears as a singlet (~2.6 ppm), aromatic protons show splitting patterns reflecting substituent positions (e.g., methoxy at ~3.9 ppm), and nitro/chloro groups deshield adjacent protons. 13^{13}C NMR confirms carbonyl (~205 ppm) and aromatic carbons .
  • Mass Spectrometry : Molecular ion [M+H]⁺ and fragment peaks (e.g., loss of NO₂ or Cl groups) validate the structure .

Q. How does the presence of multiple electron-withdrawing groups (Cl, NO₂, OCH₃) influence the compound’s reactivity in further functionalization?

The chloro and nitro groups deactivate the aromatic ring toward electrophilic substitution, directing reactions to the para position relative to the methoxy group. For example, nucleophilic aromatic substitution (e.g., with amines) occurs at the nitro- or chloro-adjacent positions. Reductive functionalization (e.g., nitro to amine) requires controlled conditions (e.g., H₂/Pd-C or Sn/HCl) to avoid over-reduction of the ketone .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions (e.g., DFT calculations) for this compound?

Discrepancies often arise from solvent effects, crystal packing (in XRD), or approximations in computational models. To address this:

  • Compare experimental data (e.g., XRD bond lengths/angles) with DFT-optimized geometries using software like Gaussian or ORCA .
  • Use solvent correction models (e.g., PCM in DFT) for NMR/IR predictions.
  • Validate computational methods against high-resolution crystallographic data (e.g., SHELXL-refined structures) .

Q. What strategies are effective in enhancing the antimicrobial activity of derivatives of this compound, and how do structural modifications impact bioactivity?

  • Substituent Optimization : Replace the methoxy group with bulkier alkoxy chains (e.g., ethoxy) to improve membrane penetration.
  • Heterocyclic Hybrids : Conjugate with triazole or pyrazole moieties via click chemistry to enhance target specificity .
  • Mechanistic Studies : Use molecular docking to assess binding to bacterial enzymes (e.g., DNA gyrase) and correlate with MIC values. Chlorine’s electronegativity enhances halogen bonding with biological targets, as observed in derivatives with MICs ≤2 µg/mL against S. aureus .

Q. How can researchers troubleshoot low yields in the synthesis of this compound under scaled-up conditions?

Common issues include:

  • Incomplete Acetylation : Use excess acetylating agent (1.5 equivalents) and monitor via TLC.
  • Catalyst Deactivation : Pre-dry ZnCl₂ at 150°C to remove moisture.
  • Side Reactions : Add a radical inhibitor (e.g., BHT) to prevent polymerization of intermediates.
  • Purification Losses : Optimize recrystallization solvent (e.g., switch from ethanol to acetonitrile for better solubility) .

Methodological Notes

  • Crystallography : For XRD analysis, use SHELXL for refinement, especially for handling twinned crystals or high-resolution data .
  • Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves nitro-reduced byproducts.
  • Safety : Nitro-containing intermediates are potentially explosive; avoid grinding dry solids and use inert atmospheres during reductions .

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